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Compound of Interest

Compound Name: 4-Methyl-3-penten-2-ol

Cat. No.: B1582873 Get Quote

An In-depth Technical Guide to 4-Methyl-3-
penten-2-ol
This technical guide provides a comprehensive overview of the chemical and physical

characteristics of 4-Methyl-3-penten-2-ol, tailored for researchers, scientists, and

professionals in drug development.

Chemical Identity and Structure
4-Methyl-3-penten-2-ol is an unsaturated aliphatic alcohol. Its structure consists of a five-

carbon chain with a double bond between the third and fourth carbons, a hydroxyl group on the

second carbon, and a methyl group on the fourth carbon.

Table 1: General Information

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1582873?utm_src=pdf-interest
https://www.benchchem.com/product/b1582873?utm_src=pdf-body
https://www.benchchem.com/product/b1582873?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name 4-methylpent-3-en-2-ol[1]

CAS Number 4325-82-0[1][2]

Molecular Formula C₆H₁₂O[1]

Molecular Weight 100.16 g/mol [1]

Canonical SMILES CC(C=C(C)C)O[1]

InChI Key SAOXPNBHKSWHGW-UHFFFAOYSA-N[1]

Synonyms
4-methylpent-3-en-2-ol, 3-Penten-2-ol, 4-methyl-

[1]

Physical and Chemical Properties
Experimentally determined physical properties for 4-Methyl-3-penten-2-ol are not readily

available in the literature. The data presented below are estimated values.

Table 2: Physical Properties

Property Value Source

Melting Point 22.55°C (estimate)[3][4]

Boiling Point 152.63°C (estimate)[3][4]

Density 0.8489 g/cm³ (estimate)[3][4]

Flash Point 46.6°C

Water Solubility 1.655 x 10⁴ mg/L at 25°C (estimate)[5]

Refractive Index 1.4289 (estimate)[3]

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Methyl-3-penten-2-
ol.
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Table 3: Summary of Spectroscopic Data

Technique Availability

¹H NMR Data available

¹³C NMR Data available

Infrared (IR) Spectroscopy Data available[1]

Mass Spectrometry (MS) Data available

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-
Methyl-3-penten-2-ol, the proton (¹H) and carbon-13 (¹³C) NMR spectra would provide key

information about the chemical environment of each atom. While specific peak assignments

and coupling constants are not detailed in the available literature, a typical spectrum would

show signals corresponding to the methyl, methylene, methine, and hydroxyl protons, as well

as the vinylic and aliphatic carbons.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Methyl-3-penten-2-ol would be characterized by a broad absorption

band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. A peak

around 1670 cm⁻¹ would indicate the C=C stretching of the alkene group. C-H stretching

vibrations would be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry of 4-Methyl-3-penten-2-ol would likely show a molecular ion peak (M⁺) at

m/z 100. Common fragmentation patterns for unsaturated alcohols include the loss of a water

molecule (M-18), loss of a methyl group (M-15), and cleavage adjacent to the carbon bearing

the hydroxyl group.

Experimental Protocols
Synthesis of 4-Methyl-3-penten-2-ol
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A detailed experimental protocol for the specific synthesis of pure 4-Methyl-3-penten-2-ol is
not readily available. However, a method for the synthesis of a mixture containing 4-methyl-3-

en-2-pentanol has been described. This process involves the reaction of acetaldehyde with

isobutylene in the presence of a solid acid catalyst.

Experimental Workflow: Synthesis of 4-Methyl-3-en-2-pentanol Isomer Mixture

Acetaldehyde in Toluene
Isobutylene

HSiW-V2O5-SiO2 Catalyst

2000ml Autoclave
120°C, 0.60MPa

800 rpm, 5h
Reaction Mixture Filtration

Catalyst Recovery
(for reuse)

Filtrate Rectification
Toluene

4-Methyl-3-en-2-pentanol &
4-Methyl-4-en-2-pentanol Mixture

Click to download full resolution via product page

Synthesis workflow for a mixture containing 4-Methyl-3-en-2-pentanol.

Safety and Handling
4-Methyl-3-penten-2-ol is classified as a flammable liquid and vapor.[1] It is important to

handle this chemical with appropriate safety precautions.

Table 4: GHS Hazard Information

Hazard Class GHS Classification

Flammable liquids Category 3[1]

Precautionary Statements:

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources.

No smoking.[1]

P233: Keep container tightly closed.[1]

P240: Ground and bond container and receiving equipment.[1]
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P241: Use explosion-proof electrical/ventilating/lighting equipment.[1]

P242: Use non-sparking tools.[1]

P243: Take action to prevent static discharges.[1]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.

Rinse skin with water/shower.[1]

P370+P378: In case of fire: Use appropriate media to extinguish.[1]

P403+P235: Store in a well-ventilated place. Keep cool.[1]

P501: Dispose of contents/container in accordance with local regulations.[1]

Applications
4-Methyl-3-penten-2-ol is utilized in a few key industrial areas.

Flavoring Agent: It is used as a flavoring agent in the food and beverage industry to impart a

sweet, fruity taste with floral and tropical notes.[4]

Fragrance Ingredient: In personal care products and perfumes, it contributes a fruity and

floral scent.[4]

Chemical Intermediate: Its chemical structure makes it a useful intermediate or solvent in the

synthesis of other chemicals.[4]

Biological Activity
Currently, there is no readily available information in the scientific literature regarding specific

signaling pathways or significant biological activities of 4-Methyl-3-penten-2-ol relevant to drug

development.

Logical Relationships in Chemical Analysis
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The characterization of a chemical compound like 4-Methyl-3-penten-2-ol follows a logical

progression of analytical techniques.

Synthesis & Purification

Property Determination

Chemical Synthesis

Purification
(e.g., Distillation, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry
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Purity Analysis
(e.g., GC, HPLC)
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Logical workflow for the analysis of 4-Methyl-3-penten-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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